REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH:9](OCC)OCC)=[CH:4][C:3]=1[F:17].C(=O)(O)O.[NH2:22][NH:23][C:24]([NH2:26])=[NH:25].[OH-].[K+]>C(O)C.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:22]=[N:23][C:24]([NH2:26])=[N:25][CH:9]=2)=[CH:4][C:3]=1[F:17] |f:1.2,3.4|
|
Name
|
|
Quantity
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15.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)C(C(OCC)OCC)=O)F
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Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
C(O)(O)=O.NNC(=N)N
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was refluxed overnight
|
Duration
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8 (± 8) h
|
Type
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CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
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WASH
|
Details
|
the residue was washed with acetonitrile
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Type
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FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in dichloromethane (100 mL)
|
Type
|
WASH
|
Details
|
washed with water, brine
|
Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
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Details
|
The residue was dissolved in ethanol (50 mL)
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Type
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ADDITION
|
Details
|
To the solution was added 0.2N hydrochloric acid (50 mL)
|
Type
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TEMPERATURE
|
Details
|
cooled with an ice-water bath
|
Type
|
CUSTOM
|
Details
|
The precipitate that formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)C1=CN=C(N=N1)N)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |